molecular formula C18H19N3O5S B5103507 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No. B5103507
M. Wt: 389.4 g/mol
InChI Key: GDDWZYNBRIAPDM-UHFFFAOYSA-N
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Description

4-[Allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound, also known as AMN082, has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide binds to mGluR7 and activates a signaling cascade that leads to the inhibition of neurotransmitter release. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function and memory. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have potential anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its selectivity for mGluR7. This allows for more precise targeting of this receptor and reduces the likelihood of off-target effects. However, one limitation of using 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research involving 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders such as anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, as well as its potential use in the treatment of inflammatory diseases. Finally, there is a need for the development of more stable analogs of 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide to improve its pharmacokinetic properties and increase its potential therapeutic applications.
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, or 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, is a promising compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. Its selective agonist activity for mGluR7, along with its potential therapeutic applications, makes it an attractive candidate for further study.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide involves the reaction of 4-aminobenzamide with allyl methyl sulfone and subsequent nitration of the resulting compound. This process results in the formation of 4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, which can be purified through various techniques such as column chromatography.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective agonist of metabotropic glutamate receptor 7 (mGluR7), which is a G protein-coupled receptor that plays a critical role in regulating neurotransmitter release and synaptic transmission in the central nervous system.

properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-4-12-20(27(3,25)26)15-10-8-14(9-11-15)18(22)19-16-6-5-7-17(13(16)2)21(23)24/h4-11H,1,12H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDWZYNBRIAPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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